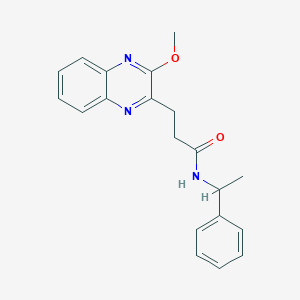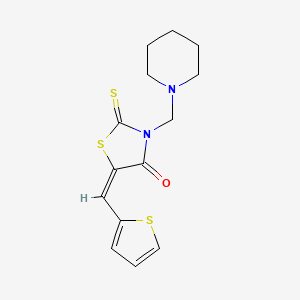
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide, also known as MEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPP belongs to the class of compounds known as quinoxalines, which have been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide is not fully understood. However, it has been suggested that 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide may act as a sigma-1 receptor agonist, which may lead to the modulation of various cellular processes. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide can inhibit the production of reactive oxygen species (ROS) and reduce lipid peroxidation, which may contribute to its antioxidant properties. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has also been found to have neuroprotective effects, which may be attributed to its ability to modulate the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide. One possible direction is to investigate the potential therapeutic applications of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore the potential use of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in combination with other drugs or compounds to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide and its potential interactions with other cellular processes.
Synthesis Methods
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide involves the reaction of 3-methoxy-2-quinoxalinecarboxylic acid with N-(1-phenylethyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatographic techniques.
Scientific Research Applications
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation.
properties
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(15-8-4-3-5-9-15)21-19(24)13-12-18-20(25-2)23-17-11-7-6-10-16(17)22-18/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYWEOWFAVOCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-2-phenyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B5442306.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)
![2-{[4-(1,3-benzothiazol-2-yl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5442330.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![4'-hydroxy-3'-(4-methoxy-3-methylbenzoyl)-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5442343.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5442347.png)
![1-[(dimethylamino)sulfonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5442348.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)

![3-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5442396.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B5442401.png)
![2-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5442409.png)